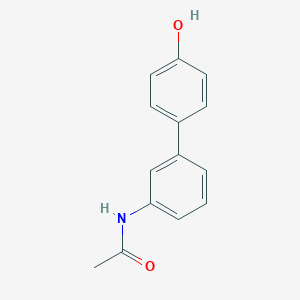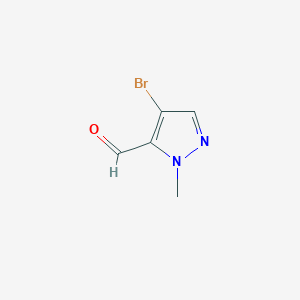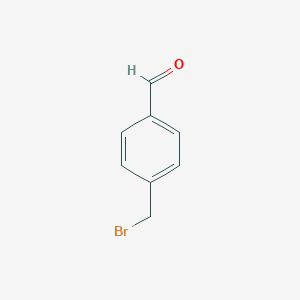
4-(Bromomethyl)benzaldehyde
Descripción general
Descripción
4-(Bromomethyl)benzaldehyde is a chemical compound with the CAS number 51359-78-5 . It has a molecular weight of 199.05 and its IUPAC name is 4-(bromomethyl)benzaldehyde .
Synthesis Analysis
The synthesis of 4-(Bromomethyl)benzaldehyde can be achieved by the reaction of benzaldehyde with bromine in the presence of a base . An alternative method involves a two-step, one-pot reduction/cross-coupling procedure .Molecular Structure Analysis
The molecular formula of 4-(Bromomethyl)benzaldehyde is C8H7BrO . The InChI code is 1S/C8H7BrO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2 and the InChI key is XYPVBKDHERGKJG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-(Bromomethyl)benzaldehyde is a solid at room temperature . It is typically stored in a refrigerator .Aplicaciones Científicas De Investigación
Organic Synthesis
4-(Bromomethyl)benzaldehyde: is a valuable building block in organic synthesis. Its bromomethyl group acts as a reactive site for nucleophilic substitution reactions, making it a precursor for synthesizing various aromatic compounds. It’s particularly useful in the preparation of heterocyclic compounds , which are pivotal in pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, 4-(Bromomethyl)benzaldehyde is used to develop new drug candidates. It can be utilized to create benzylidene derivatives that exhibit potential therapeutic properties. Research into these derivatives could lead to breakthroughs in treatments for diseases such as cancer and neurodegenerative disorders .
Material Science
This compound finds applications in material science, particularly in the synthesis of functional polymers . By incorporating 4-(Bromomethyl)benzaldehyde into polymer chains, researchers can impart specific properties like increased rigidity or improved thermal stability to the materials .
Proteomics Research
4-(Bromomethyl)benzaldehyde: is also a specialty product for proteomics research. It can be used to modify proteins or peptides, which helps in studying protein structure and function. This modification can be crucial for understanding protein interactions and disease mechanisms .
Catalyst Development
The compound is instrumental in the development of catalysts. It can be used to synthesize ligands for transition metal catalysts . These catalysts are essential for accelerating chemical reactions in industrial processes, making them more efficient and sustainable .
Analytical Chemistry
In analytical chemistry, 4-(Bromomethyl)benzaldehyde can be used as a derivatization agent for the detection of various analytes. It reacts with compounds containing active hydrogen atoms, forming derivatives that are easier to detect and quantify using chromatographic techniques .
Safety and Hazards
Mecanismo De Acción
Target of Action
4-(Bromomethyl)benzaldehyde is an organobromine compound . It displays reactivity characteristic of benzaldehyde and an aryl bromide . .
Mode of Action
The mode of action of 4-(Bromomethyl)benzaldehyde is primarily through its reactivity as a benzaldehyde and an aryl bromide . It participates in various cross-coupling reactions, such as Suzuki coupling . In a Sonogashira coupling, it couples with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, a precursor to 4-ethynylbenzaldehyde .
Biochemical Pathways
Its participation in various cross-coupling reactions suggests that it may influence a variety of biochemical pathways depending on the context of its use .
Pharmacokinetics
Its physical properties such as melting point (99 °c) and boiling point (2779±150 °C predicted) suggest that it may have significant bioavailability .
Result of Action
Its reactivity as a benzaldehyde and an aryl bromide, as well as its participation in various cross-coupling reactions, suggest that it may have a wide range of potential effects depending on the context of its use .
Action Environment
The action of 4-(Bromomethyl)benzaldehyde can be influenced by various environmental factors. For instance, its storage conditions are under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be sensitive to factors such as temperature and the presence of oxygen.
Propiedades
IUPAC Name |
4-(bromomethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPVBKDHERGKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458703 | |
| Record name | 4-(bromomethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)benzaldehyde | |
CAS RN |
51359-78-5 | |
| Record name | 4-(bromomethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the bromine atom in 4-(bromomethyl)benzaldehyde for its use in synthesis?
A1: The bromine atom in 4-(bromomethyl)benzaldehyde serves as an excellent leaving group, making the molecule susceptible to nucleophilic substitution reactions. This property is crucial for its use in synthesizing various compounds. For instance, it reacts with imidazole to yield 4-(1H-imidazol-1-ylmethyl)benzaldehyde [], a key intermediate in the synthesis of ozagrel hydrochloride, a thromboxane A2 inhibitor [].
Q2: How is 4-(bromomethyl)benzaldehyde used in the development of liquid crystals?
A2: 4-(Bromomethyl)benzaldehyde serves as a precursor to thiadiazole dibenzaldehyde monomers []. These monomers are then reacted with aromatic diamines to create polymers containing both thiadiazole and azomethine groups []. These polymers exhibit liquid crystalline properties, demonstrating smectic and nematic mesophases, as confirmed through techniques like differential scanning calorimetry and hot stage polarized optical microscopy [].
Q3: Can you describe the application of 4-(bromomethyl)benzaldehyde in the preparation of heterogeneous catalysts?
A3: 4-(Bromomethyl)benzaldehyde plays a vital role in immobilizing TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols) onto solid supports like controlled-pore glass (CPG) []. The compound, modified with a specific acetal protecting group, is first attached to the CPG. Subsequently, the acetal is removed, and the desired diarylmethanol moiety of the TADDOL is introduced through a Grignard reaction []. This immobilized TADDOL system, upon titanation, serves as an efficient heterogeneous catalyst for enantioselective reactions like the addition of diethylzinc to benzaldehyde or the [3+2] cycloaddition of diphenylnitrone to 3-crotonoyl-oxazolidinone [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

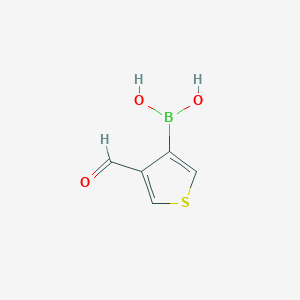

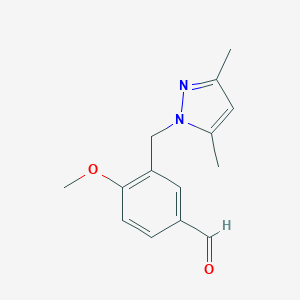
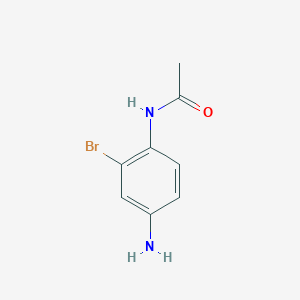

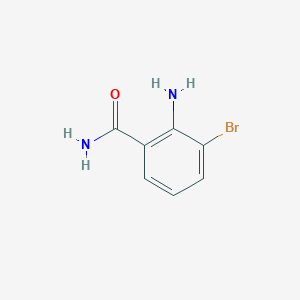
![4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B112637.png)


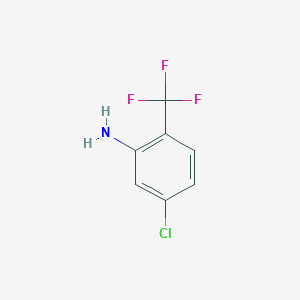
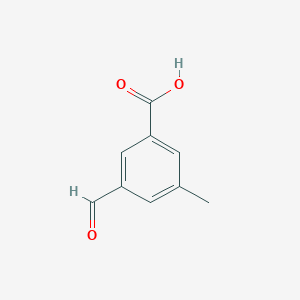
![Benzo[b]thiophen-2-amine](/img/structure/B112646.png)
